molecular formula C6H6N2OS B090808 N-(sulfinylamino)aniline CAS No. 17420-03-0

N-(sulfinylamino)aniline

Cat. No. B090808
CAS RN: 17420-03-0
M. Wt: 154.19 g/mol
InChI Key: QMFIWFJJVUORJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sulfinylamino)aniline (NSA) is a chemical compound that has gained significant attention in scientific research in recent years. It is a versatile building block that can be used in the synthesis of various biologically active molecules. NSA has been found to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for drug development.

Mechanism of Action

N-(sulfinylamino)aniline exerts its biological activity by inhibiting the activity of enzymes such as β-lactamases and chitinases. It also acts as a potent antioxidant by scavenging free radicals. N-(sulfinylamino)aniline has been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-(sulfinylamino)aniline has been found to possess various biochemical and physiological effects. It has been reported to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(sulfinylamino)aniline has also been found to regulate the immune system by modulating the production of cytokines.

Advantages and Limitations for Lab Experiments

N-(sulfinylamino)aniline is a versatile building block that can be easily synthesized and used in the synthesis of various biologically active molecules. It possesses antibacterial, antifungal, and antiviral properties, making it a promising candidate for drug development. However, N-(sulfinylamino)aniline has some limitations for lab experiments. It is highly sensitive to air and moisture, and its synthesis requires the use of toxic reagents.

Future Directions

N-(sulfinylamino)aniline has a wide range of potential applications in drug development, biotechnology, and materials science. Future research should focus on developing more efficient and environmentally friendly synthesis methods for N-(sulfinylamino)aniline. The biological activity and mechanism of action of N-(sulfinylamino)aniline should be further investigated to identify its potential therapeutic targets. N-(sulfinylamino)aniline-based materials can also be developed for various applications, including sensors, catalysis, and energy storage.

Synthesis Methods

N-(sulfinylamino)aniline can be synthesized using a two-step process. The first step involves the reaction of aniline with sulfur dioxide and hydrogen peroxide to form N-(sulfonyl)aniline. In the second step, N-(sulfonyl)aniline is reacted with ammonium sulfide to form N-(sulfinylamino)aniline. The overall reaction can be represented as follows:
Aniline + SO2 + H2O2 → N-(sulfonyl)aniline
N-(sulfonyl)aniline + (NH4)2S → N-(sulfinylamino)aniline + (NH4)2SO4

Scientific Research Applications

N-(sulfinylamino)aniline has been extensively used in scientific research for the synthesis of various biologically active molecules. It has been reported to possess antibacterial, antifungal, and antiviral properties. N-(sulfinylamino)aniline has been used as a building block for the synthesis of antitumor agents, antifungal agents, and antibacterial agents. It has also been used in the synthesis of dyes and pigments.

properties

CAS RN

17420-03-0

Product Name

N-(sulfinylamino)aniline

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

N-(sulfinylamino)aniline

InChI

InChI=1S/C6H6N2OS/c9-10-8-7-6-4-2-1-3-5-6/h1-5,7H

InChI Key

QMFIWFJJVUORJM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NN=S=O

Canonical SMILES

C1=CC=C(C=C1)NN=S=O

Other CAS RN

17420-03-0

synonyms

1-Phenyl-2-sulfinylhydrazine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.